molecular formula C11H10F2O2 B8036144 Ethyl 3-(2,6-difluorophenyl)prop-2-enoate

Ethyl 3-(2,6-difluorophenyl)prop-2-enoate

Cat. No.: B8036144
M. Wt: 212.19 g/mol
InChI Key: COBPFZSQRMQTRT-UHFFFAOYSA-N
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Description

The compound identified as Ethyl 3-(2,6-difluorophenyl)prop-2-enoate is a chemical entity with significant potential in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 3-(2,6-difluorophenyl)prop-2-enoate involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of advanced organic chemistry techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to produce the compound in bulk quantities. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2,6-difluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to confirm their structure and purity.

Scientific Research Applications

Ethyl 3-(2,6-difluorophenyl)prop-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, this compound is explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets and pathways involved in the action of this compound are the subject of ongoing research, with the aim of understanding its full potential and applications.

Comparison with Similar Compounds

Similar Compounds: Ethyl 3-(2,6-difluorophenyl)prop-2-enoate is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with related chemical structures and properties. The comparison involves analyzing the chemical, physical, and biological properties of these compounds to identify the unique features of this compound.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound exhibits distinct reactivity and biological activity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 3-(2,6-difluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBPFZSQRMQTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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